

# An In-depth Technical Guide to 3-Galactosyllactose: Structure, Properties, and Experimental Protocols

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## Compound of Interest

Compound Name: **3-Galactosyllactose**

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## Abstract

**3-Galactosyllactose** (3'-GL) is a neutral trisaccharide found in human milk, particularly in colostrum, and is classified as a human milk oligosaccharide (HMO).<sup>[1]</sup> Structurally, it consists of a galactose molecule linked via a  $\beta 1 \rightarrow 3$  glycosidic bond to the galactose unit of lactose. This oligosaccharide has garnered significant scientific interest due to its prebiotic properties and its role in modulating the infant gut microbiome and immune system. Notably, **3-Galactosyllactose** has demonstrated anti-inflammatory effects by attenuating the NF- $\kappa$ B signaling pathway.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **3-Galactosyllactose**, along with detailed experimental protocols relevant to its study and application in research and drug development.

## Chemical Structure and Properties

**3-Galactosyllactose** is a trisaccharide with the systematic IUPAC name  $\beta$ -D-Galactopyranosyl-(1  $\rightarrow$  3)- $\beta$ -D-galactopyranosyl-(1  $\rightarrow$  4)-D-glucose. Its chemical structure is characterized by the specific  $\beta 1 \rightarrow 3$  linkage between the terminal galactose and the galactose moiety of the lactose core.

## Chemical Identifiers

Identifier	Value
IUPAC Name	$\beta$ -D-Galactopyranosyl-(1 $\rightarrow$ 3)- $\beta$ -D-galactopyranosyl-(1 $\rightarrow$ 4)-D-glucose
CAS Number	32694-82-9[4]
Molecular Formula	C <sub>18</sub> H <sub>32</sub> O <sub>16</sub> [4]
Molecular Weight	504.44 g/mol [4]
Glycan Structure	Gal $\beta$ 1-3Gal $\beta$ 1-4Glc

## Physicochemical Properties

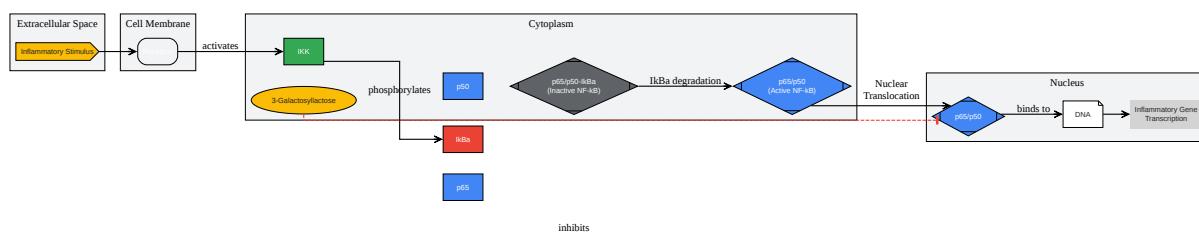
A summary of the key physicochemical properties of **3-Galactosyllactose** is presented below. It is important to note that some physical properties like melting point and specific optical rotation are not widely reported in the literature and can vary based on the purity and physical form of the substance.

Property	Value	Notes
Physical State	White powder	Commercially available as a solid.
Boiling Point	958.90 °C (Predicted)	This is a computationally estimated value.
Solubility	Soluble in water.	Precise quantitative data in various solvents is not readily available.
Purity	Commercially available in purities >90% and >95%. [4]	Purity is typically determined by NMR or HPLC.

## Biological Activity: Attenuation of NF- $\kappa$ B Signaling

**3-Galactosyllactose** has been shown to possess significant anti-inflammatory properties, primarily through the attenuation of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[2]

[3] NF- $\kappa$ B is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and chemokines. In response to inflammatory stimuli such as TNF- $\alpha$  or pathogens, the inhibitor of NF- $\kappa$ B ( $I\kappa B\alpha$ ) is phosphorylated and degraded, allowing the p65 subunit of NF- $\kappa$ B to translocate to the nucleus and initiate the transcription of inflammatory genes. Studies have shown that **3-Galactosyllactose** can mitigate the nuclear translocation of the p65 subunit of NF- $\kappa$ B, thereby suppressing the inflammatory response.[2] There is also evidence to suggest that **3-Galactosyllactose** may specifically inhibit Toll-like receptor 3 (TLR3) signaling.[5]



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Caption: Inhibition of NF- $\kappa$ B pathway by **3-Galactosyllactose**.

## Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **3-Galactosyllactose**.

## Chemical Synthesis of 3-Galactosyllactose

A gram-scale chemical synthesis of **3-Galactosyllactose** has been reported, starting from commercially available lactose.<sup>[6][7]</sup> The general workflow involves the regioselective protection of lactose to create a suitable acceptor, followed by glycosylation with a galactose donor, and subsequent deprotection.

Caption: Workflow for the chemical synthesis of **3-Galactosyllactose**.

Materials:

- Lactose
- Appropriate protecting group reagents (e.g., for benzylation, acetylation)
- Galactose donor with a suitable leaving group
- Solvents (e.g., Dichloromethane, Methanol)
- Catalysts (e.g., Triflic acid, N-Iodosuccinimide)
- Reagents for deprotection (e.g., Sodium methoxide, Palladium on carbon, Hydrogen gas)
- Silica gel for column chromatography

Procedure:

- Synthesis of the Lactose Acceptor:
  - Regioselectively protect the hydroxyl groups of lactose, leaving the 3'-OH group available for glycosylation. This multi-step process typically involves the formation of acetals and the use of benzyl or other protecting groups.<sup>[6]</sup>
- Glycosylation:
  - Dissolve the lactose acceptor and a galactose donor (e.g., a thiogalactoside) in an anhydrous solvent such as dichloromethane under an inert atmosphere.
  - Add molecular sieves to ensure anhydrous conditions.

- Cool the reaction mixture to the appropriate temperature (e.g., -30 °C).
- Add the promoters (e.g., N-Iodosuccinimide and a catalytic amount of Triflic acid) to initiate the glycosylation reaction.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction, filter, and concentrate the solution under reduced pressure.
- Purify the resulting protected trisaccharide by silica gel column chromatography.[\[8\]](#)

- Deprotection:
  - Dissolve the protected trisaccharide in a suitable solvent system (e.g., methanol).
  - Perform deprotection steps to remove all protecting groups. This may involve a two-step process:
    - Removal of acyl groups (e.g., benzoyl) using a reagent like sodium methoxide in methanol.
    - Removal of benzyl groups by catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere.[\[8\]](#)
  - After deprotection is complete, neutralize the reaction mixture if necessary, filter the catalyst, and concentrate the solution.
  - Purify the final product, **3-Galactosyllactose**, using size-exclusion chromatography (e.g., Sephadex G-25) with water as the eluent.[\[8\]](#)

## Enzymatic Synthesis of 3-Galactosyllactose

Enzymatic synthesis offers a regioselective method for producing **3-Galactosyllactose**, often with fewer protection and deprotection steps compared to chemical synthesis. The use of  $\beta$ -galactosidase from *Bifidobacterium bifidum* is particularly effective as it preferentially forms  $\beta(1 \rightarrow 3)$  glycosidic linkages.[\[9\]](#)[\[10\]](#)

**Materials:**

- Lactose (high concentration)
- $\beta$ -galactosidase from *Bifidobacterium bifidum*
- Sodium phosphate buffer (e.g., 50 mM, pH 6.5)
- Reaction vessel with temperature control

**Procedure:**

- Reaction Setup:
  - Prepare a concentrated solution of lactose (e.g., 20% w/v) in the sodium phosphate buffer. High substrate concentration favors the transgalactosylation reaction over hydrolysis.[\[10\]](#)
  - Equilibrate the lactose solution to the optimal temperature for the enzyme (e.g., 30-45 °C).[\[9\]](#)
- Enzymatic Reaction:
  - Add the  $\beta$ -galactosidase from *Bifidobacterium bifidum* to the lactose solution.
  - Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., several hours), monitoring the progress of the reaction.
- Reaction Termination and Product Purification:
  - Terminate the reaction, typically by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).
  - Remove denatured protein by centrifugation or filtration.
  - The resulting mixture will contain **3-Galactosyllactose**, unreacted lactose, glucose, and other galactooligosaccharides.

- Purify **3-Galactosyllactose** from the reaction mixture using chromatographic techniques such as size-exclusion chromatography or preparative HPLC.

## Analytical Methods

HPLC with refractive index detection (RID) is a common method for the quantification of underivatized sugars like **3-Galactosyllactose**.

Instrumentation and Conditions:

- HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a refractive index detector (RID).
- Column: Amino-terminated silica column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[11]
- Flow Rate: 0.9 - 1.0 mL/min.[11]
- Column Temperature: 35 °C.[11]
- Detector Temperature: 35 °C.[11]
- Injection Volume: 10-20  $\mu$ L.

Sample Preparation:

- Accurately weigh and dissolve the **3-Galactosyllactose** standard or sample in the mobile phase or HPLC-grade water to a known concentration.
- Filter the sample through a 0.45  $\mu$ m syringe filter before injection.

Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standards and samples.
- Identify the **3-Galactosyllactose** peak based on the retention time of the standard.

- Quantify the amount of **3-Galactosyllactose** in the sample by comparing its peak area to a calibration curve generated from the standards.

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **3-Galactosyllactose**.

Sample Preparation:[12]

- Dissolve approximately 5 mg of the **3-Galactosyllactose** sample in 600  $\mu$ L of a 9:1  $\text{H}_2\text{O}:\text{D}_2\text{O}$  solvent mixture. The use of  $\text{H}_2\text{O}$  is important for observing exchangeable protons.
- For pH-dependent studies or to improve signal sharpness, a buffer (e.g., 5 mM phosphate buffer) can be used to maintain a specific pH (e.g., pH 3.0).
- Add an internal standard (e.g., 0.5 mM DSS) for chemical shift referencing.

NMR Experiments:

- 1D  $^1\text{H}$  NMR: Provides information on the anomeric protons and the overall proton environment.
- 2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks within each sugar residue.
- 2D Total Correlation Spectroscopy (TOCSY): Identifies all protons belonging to a specific spin system (i.e., within a single sugar ring).
- 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, aiding in the assignment of both  $^1\text{H}$  and  $^{13}\text{C}$  chemical shifts.
- 2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the glycosidic linkages between the sugar units.
- 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on through-space proximity of protons, which also helps in confirming glycosidic linkages and determining the 3D structure.

Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for determining the molecular weight and for structural analysis of **3-Galactosyllactose**, often coupled with liquid chromatography (LC-MS).

#### Instrumentation and Conditions:

- Mass Spectrometer: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer capable of high-resolution mass measurements.
- Ionization Mode: Negative ion mode is often preferred for underivatized oligosaccharides.
- LC System (for LC-MS): An HPLC or UPLC system with a column suitable for oligosaccharide separation (e.g., porous graphitized carbon or HILIC).

#### Sample Preparation:

- Dissolve the sample in a solvent compatible with the LC mobile phase and ESI, typically a mixture of water and acetonitrile.
- For direct infusion, prepare a dilute solution (e.g., 1-10  $\mu$ M) in a suitable solvent (e.g., 50:50 acetonitrile:water).

#### Analysis:

- The mass spectrum of **3-Galactosyllactose** will show a prominent ion corresponding to the deprotonated molecule  $[M-H]^-$  at m/z 503.1618. Adducts with formate  $[M+HCOO]^-$  or other ions may also be observed.
- Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information about the glycosidic linkages. The fragmentation pattern can help to distinguish **3-Galactosyllactose** from its isomers (e.g., 4-Galactosyllactose and 6-Galactosyllactose).

## Purification

Purification of **3-Galactosyllactose** from complex mixtures, such as those from enzymatic synthesis or natural extracts, is typically achieved through a combination of chromatographic techniques.

### General Protocol for Purification from a Mixture:

- Initial Cleanup (Optional): If the sample contains proteins or other high molecular weight contaminants (e.g., from a fermentation broth), an initial ultrafiltration step can be employed. [\[13\]](#)
- Size-Exclusion Chromatography (SEC):
  - Use a column packed with a gel filtration medium such as Sephadex G-25. [\[14\]](#)
  - Equilibrate and elute the column with deionized water.
  - This step separates the oligosaccharides based on their size, effectively removing monosaccharides and salts from the larger trisaccharide.
- Ion-Exchange Chromatography (for removal of charged species):
  - If the mixture contains charged molecules, pass the oligosaccharide fraction through a series of cation and anion exchange resins to remove these impurities. [\[13\]](#)
- Preparative HPLC:
  - For high-purity **3-Galactosyllactose**, preparative HPLC using a suitable column (e.g., an amino- or C18-column) and mobile phase can be used to separate **3-Galactosyllactose** from its isomers and other closely related oligosaccharides.

## Conclusion

**3-Galactosyllactose** is a biologically active human milk oligosaccharide with significant potential in the fields of nutrition and therapeutics. Its anti-inflammatory properties, mediated through the attenuation of the NF- $\kappa$ B signaling pathway, make it a compelling molecule for further investigation in the context of inflammatory diseases. The experimental protocols detailed in this guide for the synthesis, purification, and analysis of **3-Galactosyllactose** provide a robust framework for researchers and drug development professionals to explore its full potential. Further research to fully elucidate its mechanism of action and to optimize its production will be crucial for its translation into clinical and commercial applications.

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